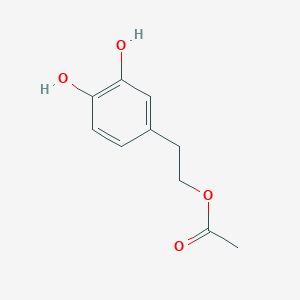

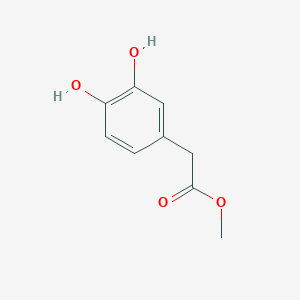

Methyl 3,4-dihydroxyphenylacetate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Methyl-3,4-Dihydroxyphenylacetat kann durch die Veresterung von 3,4-Dihydroxyphenylessigsäure mit Methanol in Gegenwart eines Katalysators wie Schwefelsäure synthetisiert werden . Die Reaktion beinhaltet typischerweise das Rückflussk Kochen der Reaktanten für mehrere Stunden, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für Methyl-3,4-Dihydroxyphenylacetat sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde große Veresterungsprozesse beinhalten, ähnlich der Laborsynthese, aber optimiert für höhere Ausbeuten und Reinheit.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-3,4-Dihydroxyphenylacetat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Chinonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in die entsprechenden Alkohole umwandeln.

Substitution: Die Hydroxylgruppen am aromatischen Ring können Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Elektrophile Substitutionsreaktionen verwenden oft Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3).

Hauptprodukte, die gebildet werden

Oxidation: Chinone

Reduktion: Alkohole

Substitution: Halogenierte oder nitrierte Derivate

Wissenschaftliche Forschungsanwendungen

Methyl-3,4-Dihydroxyphenylacetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Studien zu seinen antioxidativen Eigenschaften, die bei der Beseitigung freier Radikale helfen.

Medizin: Untersuchungen zu seinen antiviralen Aktivitäten, insbesondere gegen Enterovirus 71 (EV71).

Industrie: Potenzielle Anwendungen in der Formulierung von antioxidativen Additiven für Lebensmittel und Kosmetika.

Wirkmechanismus

Methyl-3,4-Dihydroxyphenylacetat übt seine Wirkungen hauptsächlich durch seine antioxidative Aktivität aus. Es fängt freie Radikale ab und verhindert so oxidativen Schaden an Zellen . Die Verbindung hemmt auch die Replikation von Enterovirus 71, indem sie in den viralen Replikationsprozess in Rhabdomyosarkomzellen eingreift .

Wirkmechanismus

Methyl 3,4-Dihydroxyphenylacetate exerts its effects primarily through its antioxidant activity. It scavenges free radicals, thereby preventing oxidative damage to cells . The compound also inhibits the replication of enterovirus 71 by interfering with the viral replication process in rhabdomyosarcoma cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Catechol-4-essigsäuremethylester

- 3,4-Dihydroxyphenylessigsäuremethylester

- Homoprotocatechusäuremethylester

- Pyrocatechol-4-essigsäuremethylester

Einzigartigkeit

Methyl-3,4-Dihydroxyphenylacetat ist aufgrund seiner dualen antioxidativen und antiviralen Eigenschaften einzigartig. Während andere ähnliche Verbindungen möglicherweise eine dieser Aktivitäten aufweisen, macht die Kombination beider Methyl-3,4-Dihydroxyphenylacetat besonders wertvoll in der Forschung und in potenziellen therapeutischen Anwendungen .

Eigenschaften

IUPAC Name |

methyl 2-(3,4-dihydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4,10-11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFILLIGHGZLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451666 | |

| Record name | Methyl 3,4-dihydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25379-88-8 | |

| Record name | Methyl 3,4-dihydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4-Dihydroxyphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

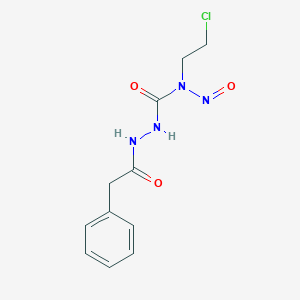

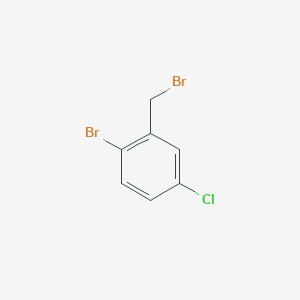

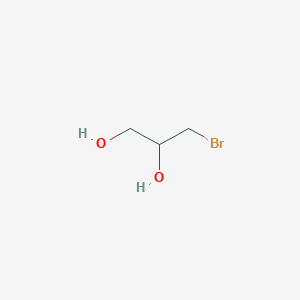

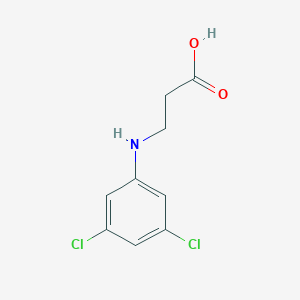

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the natural occurrence of methyl 3,4-dihydroxyphenylacetate?

A: this compound is found as a key component in the defensive secretions of certain diving beetle species, specifically within the Laccophilinae subfamily. [] This compound is particularly significant as it suggests a potential phylogenetic link within the Dytiscidae family, as it is commonly found across various subfamilies.

Q2: Can you describe a novel synthetic method for this compound?

A: A novel synthetic route for this compound leverages the Bouveault-Blanc reduction. [] This method begins with the synthesis of 3,4-dihydroxyphenylacetic acid from 3,4-dimethoxyphenylacetic acid. Subsequently, 3,4-dihydroxyphenylacetic acid reacts with thionyl chloride (SOCl2) in methanol to yield this compound. This approach offers a new perspective on synthesizing this compound.

Q3: Has this compound been isolated from any plant sources?

A: Research has identified this compound within the roots of Datura metel. [] This finding, alongside other compounds isolated from the plant, suggests potential anti-inflammatory properties associated with this compound. Further investigation is needed to understand its specific mechanisms of action in this context.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole](/img/structure/B131888.png)

![2',7-Bis-O-{[(2,2,2,-Trichloroethyl)oxy]carbonyl Paclitaxel](/img/structure/B131897.png)